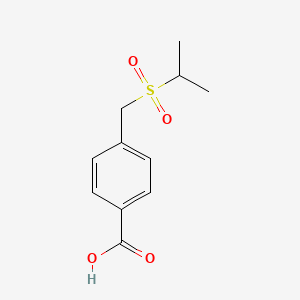

4-(Propane-2-sulfonylmethyl)-benzoic acid

Description

4-(Propane-2-sulfonylmethyl)-benzoic acid is a benzoic acid derivative featuring a propane-2-sulfonylmethyl group (-CH₂-SO₂-C(CH₃)₂) at the para position of the aromatic ring. The sulfonyl group (-SO₂-) is a strong electron-withdrawing moiety, significantly enhancing the acidity of the carboxylic acid group (pKa ~2–3) compared to unsubstituted benzoic acid (pKa ~4.2) . Its synthesis typically involves sulfonylation of 4-(chloromethyl)-benzoic acid derivatives or Friedel-Crafts alkylation followed by oxidation .

Properties

IUPAC Name |

4-(propan-2-ylsulfonylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-8(2)16(14,15)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAGENDKVAXWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Process

| Step | Description | Conditions | Notes |

|---|---|---|---|

| A | Reaction of 2,4-dichloro-1,3,5-trichlorobenzene with chlorosulfonic acid in the presence of a catalyst (e.g., sulfuric acid, iron trichloride, zinc chloride) to form 2,4-dichloro-5-sulfonyl chloride benzoic acid intermediate | Temperature: 130–150 °C; Time: 1–6 h; Catalyst mol ratio: 0.7–1.0 | Reaction mixture cooled and quenched in ice water to isolate intermediate |

| B | Aminolysis of the sulfonyl chloride intermediate with ammonia to form 2,4-dichloro-5-sulfamoylbenzoic acid crude product | Temperature: below 10 °C during ammonia addition; ammonia to intermediate mol ratio: 3–10:1 | Acidification to pH 1–2 with hydrochloric acid to precipitate product |

| C | Purification by dissolution in aqueous alcohol (methanol, ethanol, or isopropanol), decolorization with activated carbon, and recrystallization | Heating to reflux, filtration, cooling to 0 °C for crystallization | Final product purity >99% by HPLC; melting point 232–234 °C |

Reaction Scheme Summary

- Sulfonylation : Aromatic substitution of the benzoic acid derivative with chlorosulfonic acid under catalytic conditions.

- Aminolysis : Conversion of sulfonyl chloride to sulfonamide via ammonia treatment.

- Purification : Recrystallization from alcoholic solutions to obtain high-purity product.

Optimization Parameters and Research Findings

The patent provides extensive data on reaction parameters affecting yield and purity:

| Parameter | Range Tested | Optimal Condition | Effect on Yield and Purity |

|---|---|---|---|

| Catalyst type | Sulfuric acid, iron trichloride, zinc chloride | Sulfuric acid or iron trichloride preferred | Catalysts influence reaction rate and selectivity |

| Reaction temperature (Step A) | 130–150 °C | 135 °C | Higher temperature reduces reaction time but may lower purity |

| Reaction time (Step A) | 1–6 h | 4 h | Longer times improve conversion but risk side reactions |

| Ammonia mol ratio (Step B) | 3–10:1 | 7:1 | Excess ammonia ensures complete aminolysis |

| Ice bath temperature during quenching | 0–40 °C | 0–20 °C | Lower temperature improves crystallization and yield |

| Alcohol for recrystallization (Step C) | Methanol, ethanol, isopropanol | Methanol or ethanol | Choice affects solubility and crystal quality |

Yield and Purity Data from Embodiments

| Embodiment | Reaction Conditions Variation | Yield (g) | Purity (HPLC %) |

|---|---|---|---|

| 1 (Standard) | 135 °C, 4 h, sulfuric acid catalyst | 20.8 | >99 |

| 2 | Reduced chlorosulfonic acid amount | 15.6 | >99 |

| 3 | Increased chlorosulfonic acid amount | 20.0 | >99 |

| 4 | Higher temperature (145 °C), shorter time (2 h) | 19.6 | >99 |

| 5 | Iron trichloride catalyst instead of sulfuric acid | 20.1 | >99 |

| 6 | Higher ice bath temperature (35 °C) | 16.4 | >99 |

| 7 | Lower ice bath temperature (5 °C), longer soaking (8 h) | 18.4 | >99 |

| 8 | Lower ammonia amount | 16.4 | >99 |

| 9 | Higher ammonia amount | 20.7 | >99 |

| 10 | Methanol used for recrystallization instead of ethanol | 20.5 | >99 |

Analytical and Purification Techniques

- Filtration and Washing: After quenching the reaction mixture in ice water, the solid intermediate is filtered and washed with cold water to remove impurities.

- Decolorization: Activated carbon treatment is used during recrystallization to remove colored impurities.

- Recrystallization: Performed in aqueous alcoholic solutions (methanol, ethanol, or isopropanol) at reflux followed by cooling to 0 °C to obtain pure crystals.

- Purity Assessment: High-performance liquid chromatography (HPLC) confirms product purity >99%.

- Melting Point: The purified product exhibits a melting point range of 232–234 °C, consistent with high purity.

Summary Table of Key Preparation Parameters

| Step | Reagents | Catalyst | Temperature | Time | Molar Ratios | Notes |

|---|---|---|---|---|---|---|

| A | 2,4-dichloro-1,3,5-trichlorobenzene + chlorosulfonic acid | Sulfuric acid or FeCl3 | 130–150 °C (opt. 135 °C) | 1–6 h (opt. 4 h) | 1:4–10 (substrate:chlorosulfonic acid) | Quench in ice water (0–20 °C) |

| B | Intermediate + ammonia solution (20%) | None | <10 °C during addition | 1 h + acidification | 3–10:1 (ammonia:intermediate) | Acidify to pH 1–2 |

| C | Crude product + aqueous alcohol | Activated carbon | Reflux for dissolution | Until clear solution | - | Recrystallize at 0 °C |

Chemical Reactions Analysis

Types of Reactions

4-(Propane-2-sulfonylmethyl)-benzoic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions with electrophiles.

Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.

Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Halogenated derivatives of the benzoic acid.

Oxidation Products: Sulfonic acids or sulfonates.

Reduction Products: Sulfides or thiols.

Scientific Research Applications

Key Reactions

- Electrophilic Aromatic Substitution : The aromatic ring can participate in substitution reactions with electrophiles.

- Oxidation and Reduction : The sulfonyl group can be oxidized or reduced under specific conditions.

- Nucleophilic Substitution : The sulfonyl group can be displaced by nucleophiles.

Chemistry

In synthetic organic chemistry, 4-(Propane-2-sulfonylmethyl)-benzoic acid serves as an important intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds.

Biology

The compound is being investigated for its potential as a biochemical probe. Its sulfonyl group can act as an electrophile, facilitating interactions with nucleophiles in biological systems, which may lead to insights into enzyme mechanisms and metabolic pathways.

Medicine

Research has explored the therapeutic properties of this compound, particularly in anti-inflammatory and analgesic applications. Its unique structure allows for potential interactions with biological targets that could lead to the development of novel drugs.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its chemical properties enable its use in synthesizing dyes and pigments, showcasing its versatility beyond laboratory settings.

Case Studies

- Biochemical Probing : A study demonstrated that this compound could effectively inhibit certain enzymes involved in inflammatory pathways, suggesting its potential in developing anti-inflammatory drugs .

- Synthetic Applications : Researchers have successfully employed this compound as an intermediate in synthesizing complex pharmaceuticals, highlighting its role in drug discovery processes .

- Industrial Use : In a case study on dye production, this compound was shown to improve yield and efficiency when used as a reagent in dye synthesis .

Mechanism of Action

The mechanism of action of 4-(Propane-2-sulfonylmethyl)-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Table 1: Key Properties of 4-(Propane-2-sulfonylmethyl)-benzoic Acid and Analogues

Key Findings:

Acidity : The sulfonylmethyl group in the target compound drastically lowers the pKa of the carboxylic acid compared to alkyl-substituted analogues like 4-isopropylbenzoic acid. This enhances its solubility in polar solvents and reactivity in esterification or amidation reactions .

Bioactivity : Unlike 4-isopropylbenzoic acid (used in flavors), the sulfonyl group in the target compound enables hydrogen bonding with biological targets, making it valuable in protease inhibitor design .

Safety : The MSDS for this compound highlights higher toxicity (harmful if inhaled or ingested) compared to 4-isopropylbenzoic acid, likely due to the reactive sulfonyl moiety .

Biological Activity

Overview

4-(Propane-2-sulfonylmethyl)-benzoic acid, also known by its IUPAC name, 4-(propan-2-ylsulfonylmethyl)benzoic acid, is an organic compound characterized by a benzoic acid core substituted with a propane-2-sulfonylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the sulfonylation of a benzoic acid derivative. A common method includes the reaction of 4-methylbenzoic acid with propane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine under reflux conditions.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Electrophilic Aromatic Substitution : The aromatic ring can participate in substitution reactions with electrophiles.

- Oxidation and Reduction : The sulfonyl group is susceptible to oxidation or reduction.

- Nucleophilic Substitution : The sulfonyl group can be displaced by nucleophiles.

Biological Activity

Research has identified various biological activities associated with this compound, particularly in the context of enzyme interactions and potential therapeutic applications.

The mechanism of action for this compound involves its interaction with specific molecular targets. The sulfonyl group acts as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzoic acid moiety can engage in hydrogen bonding and other interactions that influence the compound's overall reactivity.

Enzyme Interaction Studies

A study exploring the biological evaluation of benzoic acid derivatives highlighted that compounds similar to this compound could promote the activity of protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in human fibroblasts. The study indicated that certain derivatives enhanced enzymatic activities without cytotoxic effects at tested concentrations .

Cytotoxicity Evaluations

In vitro studies have assessed the cytotoxicity of related compounds on cancer cell lines. For instance, certain benzoic acid derivatives exhibited low cytotoxicity while enhancing proteasomal activity, indicating their potential as therapeutic agents without significant side effects on normal cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylbenzoic Acid | Lacks sulfonyl group | Lower reactivity in specific pathways |

| 4-(Methylsulfonyl)-benzoic Acid | Different sulfonyl group | Varying reactivity and applications |

| 3-Chloro-4-methoxybenzoic Acid | Halogenated derivative | Strong interaction with cathepsins B and L |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 4-(Propane-2-sulfonylmethyl)-benzoic acid?

- Methodological Answer : Synthesis typically involves sulfonylation of a benzoic acid precursor. A common approach includes:

- Step 1 : Reacting 4-methylbenzoic acid with propane-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonylmethyl group.

- Step 2 : Optimizing reaction conditions (e.g., 0–5°C for 2 hours, followed by room temperature stirring for 12 hours) to minimize side reactions like over-sulfonation.

- Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) yields the pure compound .

- Critical Parameters : Monitor pH and solvent polarity to stabilize intermediates and enhance yield .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the sulfonyl group (S=O) via strong absorption bands at 1150–1300 cm⁻¹ and carboxylic acid (O-H) at 2500–3300 cm⁻¹ .

- NMR :

- ¹H NMR : A singlet at δ 3.5–4.0 ppm for the sulfonylmethyl (-SO₂-CH₂-) protons and a downfield-shifted aromatic proton (δ 8.0–8.5 ppm) adjacent to the electron-withdrawing sulfonyl group.

- ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm and sulfonyl carbon at δ 55–60 ppm .

- Mass Spectrometry : High-resolution ESI-MS should show [M-H]⁻ at m/z corresponding to C₁₁H₁₂O₄S⁻ (theoretical m/z 256.04) .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water (3:1) to exploit solubility differences between the product and unreacted starting materials.

- Acid-Base Extraction : Adjust pH to 2–3 (using HCl) to precipitate the carboxylic acid, followed by filtration and washing with cold water .

- HPLC : Reverse-phase C18 columns with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (40:60) can resolve impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data.

- Structure Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the sulfonyl and carboxylic groups. Validate hydrogen bonding networks (e.g., O-H···O=S interactions) using ORTEP-3 for graphical representation .

- Data Contradictions : Address twinning or disorder in the sulfonylmethyl group by applying restraints to bond lengths and angles during refinement .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces.

- Electron Localization Function (ELF) : Map ELF to identify regions of high electron density, such as the sulfonyl group’s electrophilic sulfur atom, guiding derivatization strategies .

- Solvent Effects : Use COSMO-RS to simulate solvation effects on acidity (pKa) and tautomeric equilibria .

Q. How can researchers resolve discrepancies in biological activity data for sulfonylmethyl-benzoic acid derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkyl chains on sulfonyl groups) and correlate with bioassay results (e.g., enzyme inhibition IC₅₀). Use multivariate regression to identify critical steric/electronic parameters .

- Experimental Replication : Standardize assay conditions (e.g., buffer pH, incubation time) to minimize variability. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure sulfonylmethyl-benzoic acid analogs?

- Methodological Answer :

- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during sulfonylation, followed by cleavage under mild acidic conditions.

- Asymmetric Catalysis : Use palladium-catalyzed C-H activation with chiral ligands (e.g., BINAP) to induce stereoselectivity at the benzyl position .

- HPLC Chiral Separation : Employ a Chiralpak IA column with hexane/isopropanol (85:15) to resolve enantiomers, verified by circular dichroism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.